![molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9](/img/structure/B1384375.png)
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 215927-36-9) is a bicyclic heterocyclic compound featuring a thiophene ring fused to a pyrimidinone scaffold, with a bromine substituent at the 6-position. Its molecular formula is C₆H₃BrN₂OS, and it has a molecular weight of 231.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: While specific synthetic routes for OSM-S-476 are not widely documented, its production likely involves organic synthesis techniques. Researchers would design and optimize reactions to assemble the compound, considering factors such as yield, purity, and scalability.
Industrial Production Methods: Industrial-scale production of OSM-S-476 would involve efficient and reproducible processes. Manufacturers might employ automated assembly lines, ensuring precise soldering of the BGA (ball grid array) pins onto the module substrate.
Chemical Reactions Analysis
Types of Reactions: OSM-S-476, being an embedded module, does not directly undergo chemical reactions itself. it facilitates communication and data exchange within larger systems. Its BGA pins connect to various interfaces, including video (RGB, DSI, LVDS), PCIe lanes, Ethernet, USB, and UART . These interfaces enable interactions with other components.
Common Reagents and Conditions: Since OSM-S-476 is not a traditional chemical compound, it doesn’t react with reagents. Instead, it serves as a platform for system integration.
Scientific Research Applications
Antimycobacterial Activity
One of the most significant applications of 6-bromothieno[3,2-d]pyrimidin-4(3H)-one is its potential in treating tuberculosis (TB). Tuberculosis remains a major global health issue, and finding effective treatments is critical. Research has shown that compounds derived from thieno[3,2-d]pyrimidin-4(3H)-one exhibit notable antimycobacterial activity.
- Mechanism of Action : The compound inhibits the growth of Mycobacterium tuberculosis, which is responsible for TB. In studies, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Mycobacterium tuberculosis H37Rv .
- Research Findings : A study indicated that several thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed significant inhibition against Mycobacterium smegmatis and Mycobacterium bovis BCG, with inhibition rates between 30-40% at specific concentrations .
Pharmaceutical Development
The pharmaceutical potential of this compound extends beyond its antimycobacterial properties. It is being explored for various therapeutic applications:
- Formulation : The compound can be incorporated into pharmaceutical compositions designed for treating infections caused by mycobacterial species . These formulations may include excipients that enhance the bioavailability and efficacy of the active ingredients.
- Broader Applications : Beyond TB treatment, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are being investigated for their potential roles in treating metabolic disorders such as obesity and diabetes due to their modulatory effects on certain biological pathways .
Synthesis and Structural Variants
The synthesis of this compound involves various chemical pathways that allow for the introduction of different substituents at the C-4 and C-6 positions. This structural diversity is crucial for enhancing biological activity and optimizing therapeutic effects.
Case Studies and Research Insights
Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in laboratory settings:
- Study on Antitubercular Activity : A series of experiments demonstrated that specific derivatives not only inhibited Mycobacterium tuberculosis but also showed promise against multi-drug resistant strains .
- Biochemical Screening : Additional studies have evaluated these compounds for their radioprotective properties and other antimicrobial activities, indicating their versatile applications in medicinal chemistry .
Mechanism of Action
OSM-S-476 doesn’t have a direct biological or chemical mechanism of action. Instead, its “action” lies in enabling seamless communication and data transfer within electronic systems. It acts as a bridge, facilitating interactions between components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Thienopyrimidinone Derivatives
Key Observations :
- Ring Fusion Position: Thieno[3,2-d] vs. [2,3-d] fusion alters electron distribution. The [3,2-d] fusion in the parent compound enhances reactivity at position 6 for Pd-mediated couplings compared to [2,3-d] analogs .
- Bromine Position : Bromine at position 6 (vs. 5 or 7) optimizes steric and electronic effects for cross-coupling, enabling efficient synthesis of derivatives like 6-(phenylethynyl) analogs .
Non-Brominated Thienopyrimidinones
Key Observations :
- Substituent Effects: Amino or thiol groups at position 2 improve interactions with biological targets (e.g., kinases), while bromine at 6 allows modular derivatization .
Pyrimidinones Without Thiophene Rings
Key Observations :
- Thiophene Impact: The thieno ring in this compound enhances π-π stacking and binding to hydrophobic enzyme pockets, unlike non-fused pyrimidinones .
Reactivity in Cross-Coupling Reactions
This compound undergoes efficient Pd-catalyzed couplings with alkynes, arylboronic acids, and amines. For example:
- Sonogashira Reaction: Reacts with ethynylbenzene to yield 6-(phenylethynyl) derivatives (85% yield), useful in fluorescent probe development .
- Buchwald-Hartwig Amination : Substitution with piperazine generates analogs with improved pharmacokinetic profiles .
Biological Activity
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thienopyrimidines. The general structure can be represented as follows:
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications to enhance biological activity. Various synthetic routes have been reported, often employing starting materials such as substituted thiophenes and pyrimidines.
Antimicrobial Activity
One of the notable biological activities of this compound is its antimycobacterial activity. Research indicates that this compound exhibits significant inhibition against Mycobacterium tuberculosis and related strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported at approximately 8 µg/mL against Mycobacterium tuberculosis H37Rv, demonstrating potent antitubercular properties .
- Compounds in this class have shown inhibition percentages ranging from 40% to 68% against various mycobacterial strains, indicating promising therapeutic potential for treating tuberculosis .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties:
- A study reported that derivatives of thieno[3,2-d]pyrimidine exhibited cytotoxic effects against triple-negative breast cancer (TNBC) cell lines. Specifically, one derivative demonstrated an IC50 value of 27.6 µM , indicating strong cytotoxicity against MDA-MB-231 cells .
- Structure-activity relationship (SAR) studies suggest that substituents on the aromatic rings significantly influence the anticancer activity, with electron-withdrawing groups enhancing potency .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
- Disruption of metabolic pathways : The compound may interfere with metabolic pathways essential for the survival of mycobacteria and cancer cells.
Case Studies
Case Study 1: Antimycobacterial Activity
A series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and tested for their antimycobacterial activity. The results indicated that certain derivatives had a significant effect on Mycobacterium smegmatis and Mycobacterium bovis BCG strains, with inhibition rates between 30% and 40% at concentrations around 30 µg/mL .
Case Study 2: Anticancer Activity in TNBC
In a recent study evaluating the anticancer potential of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells, it was found that these compounds exhibited selective cytotoxicity. The most potent compound showed an IC50 value lower than that of standard chemotherapeutics like paclitaxel, highlighting the potential for further development as anti-breast cancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves cyclization and halogenation steps. Key methods include:
- Cyclization with ethoxycarbonyl isothiocyanate : Reaction with ethoxycarbonyl isothiocyanate in DMF forms a thiourea carbamate intermediate, which undergoes cyclization with alkylamines to yield the core scaffold .
- Chlorination and bromination : Thieno[3,2-d]pyrimidin-4(3H)-one can be brominated using POCl₃ or other halogenating agents. For example, chlorination with POCl₃ in toluene at 100°C yields 4-chloro derivatives, which can be further functionalized .
- Pd-catalyzed cross-coupling : The bromine at position 6 serves as a handle for Suzuki or Sonogashira couplings to introduce alkynyl or aryl groups (e.g., with 4-methylphenylacetylene) .
Q. How is the purity and structural integrity of this compound derivatives validated?
- Spectroscopic characterization : and NMR are critical for confirming substitution patterns. For example, the singlet at δ 10.59 ppm in NMR corresponds to the NH proton in 2-tert-butylamino derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weights (e.g., C₁₉H₂₀N₃OS [M+H]⁺: calculated 338.1322, observed 338.1319) .
- Melting point analysis : Consistent melting points (e.g., 235–237°C for 2b) indicate purity .
Q. What in vitro biological assays are used to evaluate derivatives of this scaffold?
- COX-1/COX-2 selectivity : Compounds are tested for inhibition of human COX-2 versus COX-1 using indomethacin as a control. IC₅₀ values and selectivity ratios are calculated .
- Antiplasmodial activity : Derivatives are screened against Plasmodium falciparum strains, with IC₅₀ compared to chloroquine or artemisinin .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions at position 6 be optimized for higher yields?
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. Lower catalyst loading (1–2 mol%) reduces costs without compromising efficiency .
- Solvent and temperature : Reactions in THF or DMF at 80–100°C improve coupling efficiency. For example, using 1-ethynyl-4-methylbenzene in THF at 85°C achieved 60% yield for compound 2b .
- Substituent effects : Bulky groups (e.g., tert-butylamino) may sterically hinder coupling, necessitating longer reaction times or higher temperatures.
Q. How do structural modifications at positions 2 and 6 influence biological activity?
- Position 2 (amino substituents) : Tert-butylamino groups enhance metabolic stability but may reduce solubility. Isopropylamino derivatives (e.g., 2c) showed moderate antiplasmodial activity (IC₅₀ = 1.2 µM) compared to tert-butyl analogs (IC₅₀ = 0.8 µM) .
- Position 6 (alkynyl/aryl groups) : Electron-deficient aryl groups (e.g., 4-methylphenylacetylene) improve COX-2 selectivity (selectivity ratio >10) by fitting into the hydrophobic pocket of the enzyme .
Q. How should researchers address contradictory data in reaction yields or biological activity?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, solvent purity). For example, Sonogashira couplings with ethynylcyclopropane yielded 23% (2e) versus 60% (2b) due to competing side reactions .
- Statistical analysis : Use triplicate assays for biological evaluations. In COX-2 studies, standard deviations >15% may indicate assay variability .
- Computational modeling : Molecular docking can rationalize discrepancies in bioactivity by analyzing binding interactions with target enzymes .
Q. Methodological Considerations
Table 1. Representative Synthetic Yields and Conditions for 6-Substituted Derivatives
Compound | Substituent at Position 6 | Catalyst | Yield (%) | Reference |
---|---|---|---|---|
2b | 4-Methylphenylacetylene | Pd(PPh₃)₄ | 60 | |
2c | 4-Methylphenylacetylene | Pd(PPh₃)₄ | 23 | |
2e | Cyclopropylethynyl | Pd(PPh₃)₄ | 23 |
Table 2. Key Spectral Data for Structural Confirmation
Compound | NMR (δ, ppm) | NMR (δ, ppm) | HRMS (m/z) |
---|---|---|---|
2b | 10.59 (s, 1H, NH) | 159.4 (C=O) | 338.1319 |
2c | 10.78 (s, 1H, NH) | 159.2 (C=O) | 324.1163 |
Properties
IUPAC Name |
6-bromo-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSCGMBLRLDHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595174 | |
Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215927-36-9 | |
Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.